molecular formula C5HCl4N B1294921 2,3,5,6-Tetrachloropyridine CAS No. 2402-79-1

2,3,5,6-Tetrachloropyridine

Cat. No.: B1294921
CAS No.: 2402-79-1
M. Wt: 216.9 g/mol
InChI Key: FATBKZJZAHWCSL-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloropyridine is an organic compound with the molecular formula C₅HCl₄N. It is a chlorinated derivative of pyridine, characterized by the presence of four chlorine atoms at the 2, 3, 5, and 6 positions on the pyridine ring. This compound is known for its significant reactivity and is used as an intermediate in various chemical syntheses.

Mechanism of Action

Target of Action

It is known that halogenated pyridines, such as 2,3,5,6-tetrachloropyridine, are highly reactive towards nucleophilic attack due to their electron-deficient nature . This suggests that the compound could potentially interact with a variety of biological targets, particularly those containing nucleophilic groups.

Mode of Action

The mode of action of this compound involves its reactivity towards nucleophiles. The compound’s electron-deficient nature makes it susceptible to nucleophilic attack, which can lead to the displacement of the halogen atoms . This reactivity can result in various chemical transformations, depending on the nature of the nucleophile and the reaction conditions .

Pharmacokinetics

Its physicochemical properties, such as its molecular weight (216880 Da ) and its structure , could influence its pharmacokinetic behavior. For instance, its relatively low molecular weight might facilitate its absorption and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the nature of the nucleophile, reaction conditions, and solvent can have significant influences on the regiochemistry of the reactions of this heteroaromatic compound . Furthermore, the compound’s reactivity might be influenced by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetrachloropyridine plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a substrate for certain enzymes, leading to the formation of reactive intermediates. These interactions can result in the modification of enzyme activity, either through inhibition or activation. For instance, this compound has been shown to interact with cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cell types by activating the intrinsic apoptotic pathway. Additionally, it has been observed to alter the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For example, this compound has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can result in the disruption of key signaling pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term exposure to the compound has been associated with persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to induce mild oxidative stress and inflammation. At higher doses, it can cause significant toxicity, including liver and kidney damage. Threshold effects have been identified, where doses above a certain level result in severe adverse effects, including organ failure and death .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes to form reactive intermediates. These intermediates can further react with cellular macromolecules, leading to the formation of adducts and subsequent cellular damage. The metabolic flux and levels of metabolites are significantly altered in the presence of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its lipophilicity and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism. Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These modifications can direct the compound to organelles such as the endoplasmic reticulum and lysosomes, where it can interact with specific biomolecules and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrachloropyridine can be synthesized through several methods. One common approach involves the reaction of pentachloropyridine with halogenated magnesium alkyl compounds . Another method includes the electrochemical reduction of pentachloropyridine in the presence of a zinc-based catalyst . This process involves the use of cyclic voltammetry and constant potential electrolysis in an acetonitrile/water mixed solution containing zinc chloride.

Industrial Production Methods: Industrial production of this compound often involves the reaction of trichloroacetyl chloride with acrylonitrile in the presence of a catalyst such as copper(I) chloride or bromide . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrachloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2,3,5,6-Tetrachloropyridine can be compared with other chlorinated pyridines such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2,3,5,6-tetrachloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4N/c6-2-1-3(7)5(9)10-4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATBKZJZAHWCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027467
Record name 2,3,5,6-Tetrachloropyridine
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Molecular Weight

216.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, White solid; Darkens upon exposure to light and air; [CHEMINFO] White crystals with a camphor-like odor; [AIHA]
Record name Pyridine, 2,3,5,6-tetrachloro-
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Record name 2,3,5,6-Tetrachloropyridine
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Boiling Point

250.5 °C
Record name 2,3,5,6-TETRACHLOROPYRIDINE
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Solubility

Very soluble in ether, ethanol, petroleum ether
Record name 2,3,5,6-TETRACHLOROPYRIDINE
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Vapor Pressure

0.00606 [mmHg]
Record name 2,3,5,6-Tetrachloropyridine
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CAS No.

2402-79-1, 33752-16-8
Record name 2,3,5,6-Tetrachloropyridine
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Melting Point

90.5 °C
Record name 2,3,5,6-TETRACHLOROPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods I

Procedure details

Butyl 2,2,4-trichloro-4-cyanobutyrate (12 g), phosphorus oxychloride (40 mL) and dry HCl gas (1.6 g) were heated at 140° C. for 10 hours. The resulting reaction mixture was worked up as described in Example 1 and 32 mL of POCl3 were recovered. The methylene chloride solution obtained after work-up was analyzed by GLC with an internal standard. The analysis indicated a 62% yield of 2,3,5,6-tetrachloropyridine.
Name
Butyl 2,2,4-trichloro-4-cyanobutyrate
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.84 g (0.0281 gram atom) of zinc dust is introduced into a solution, heated to 80° C., of 5.1 g (0.02 mol) of pentachloropyridine in 35 ml of dimethylmethanephosphonate. A solution of 2.44 g (0.0254 mol) of ammonium carbonate in 10 ml of water is subsequently added dropwise at a temperature of 90° to 95° C. in the course of 70 minutes with vigorous stirring. The reaction mixture is then stirred into 250 ml of ice water; there is added 5 ml of concentrated hydrochloric acid and the mixture is stirred for a further 10 minutes, and is subsequently extracted twice with 100 ml of ether each time. The combined extracts are washed with 70 ml of water, dried over sodium sulfate, filtered, and evaporated to dryness to yield as residue 4.05 g (92% of theory) of 2,3,5,6-tetrachloropyridine having a melting point of 86° to 88° C. According to gas-chromatographical analysis, the product contains 93.4% of 2,3,5,6-tetrachloropyridine, 2.1% of 2,3,5-trichloropyridine, 2.2% of 2,3,6-trichloropyridine and 0.8% of pentachloropyridine.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.84 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

A suspension of 12.8 g (0.05 mol) of pentachloropyridine and 4.1 g (0.062 gram atom) of zinc dust in 120 ml of dimethylmethanephosphonate is heated with stirring to 80° C. There is then added dropwise within 15 minutes a solution of 13.76 g (0.075 mol) of the tetramethylammonium salt of methanephosphonic acid monomethyl ester in 30 ml of water. The mixture is subsequently filtered hot, the filter residue is washed with 30 ml of dimethylmethanephosphonate, and the filtrate is poured into 600 ml of ice water containing 12.5 ml of concentrated hydrochloric acid. The resulting white crystal suspension is stirred for 30 minutes; it is then filtered, and the filter residue is washed with water and dried to yield 9.95 g (90% of theory) of crude 2,3,5,6-tetrachloropyridine, m.p. 87.5° to 89° C., which contains, according to gas-chromatographical analysis, 96.9% of 2,3,5,6-tetrachloropyridine, 1.6% of 2,3,5-trichloropyridine, 0.9% of 2,3,6 -trichloropyridine and 0.6% of pentachloropyridine.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 g
Type
catalyst
Reaction Step One
Quantity
13.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A suspension of 8.22 g (0.075 mol) of tetramethylammonium chloride in 90 ml of dimethylmethanephosphonate is heated for 1 hour at 160° C. It is then cooled to 90° C., and 12.57 g (0.05 mol) of pentachloropyridine and 3 ml of water are added. There is subsequently added portionwise, in the course of 30 minutes, 4.1 g (0.063 gram atom) of zinc dust. After completion of the addition of the zinc dust, the mixture is firstly stirred for 20 minutes and then filtered. The filtrate is poured into a solution of 12.5 ml of concentrated hydrochloric acid in 500 ml of water, and stirring is maintained for 2 hours. After filtration, the filter residue is washed with water and dried to yield 9.1 g (83.9% of theory) of crude 2,3,5,6-tetrachloropyridine which has a melting point of 88° to 89° C. and which contains, according to gas-chromatographical analysis, 91.25% of 2,3,5,6-tetrachloropyridine, 2.66% of 2,3,5-trichloropyridine, 2.59% of 2,3,6-trichloropyridine and 0.5% of pentachloropyridine.
Quantity
12.57 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
catalyst
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

1.7 g (0.027 gram atom) of zinc dust is introduced into a solution, heated to 80° C., of 5.1 g (0.02 mol) of pentachloropyridine in 35 ml of trimethylphosphate, and there is subsequently added dropwise within 1 hour at 80° to 83° C., with vigorous stirring, a solution of 2.84 g (0.055 mol) of ammonium chloride in 10 ml of water. The reaction mixture is then poured into 250 ml of ice water; 5 ml of concentrated hydrochloric acid is added and stirring is continued for 10 minutes. The mixture obtained is afterwards extracted twice with 100 ml of ether each time; the combined ether extracts are washed with 70 ml of water and dried over sodium sulfate. The ether is evaporated off to leave 4.1 g (93.2% of theory) of crude 2,3,5,6-tetrachloropyridine, m.p. 86° to 88° C., which contains, according to gas-chromatographical analysis, 94.1% of 2,3,5,6-tetrachloropyridine, 2.0% of 2,3,5-trichloropyridine, 2.0% of 2,3,6-trichloropyridine and 2.8% of pentachloropyridine.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetrachloropyridine
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Reactant of Route 6
Reactant of Route 6
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